4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidinone class, characterized by a fused bicyclic core with a 4-oxo functional group. The benzamide moiety at position 3 of the pyrido[1,2-a]pyrimidinone scaffold is substituted with a 4-butoxy group, while the pyrimidine ring features methyl groups at positions 2 and 7.
Properties
IUPAC Name |
4-butoxy-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-12-27-17-9-7-16(8-10-17)20(25)23-19-15(3)22-18-11-6-14(2)13-24(18)21(19)26/h6-11,13H,4-5,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYBVFQBMZRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 4-butoxybenzoic acid and the free amine.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) cleaves the amide bond at 80°C.
Butoxy Group Reactions
The butoxy substituent participates in:
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Oxidative Cleavage : Ozone or KMnO4 converts the butoxy chain to a carboxylic acid.
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Nucleophilic Substitution : HI (48%) at 120°C replaces the butoxy group with iodide.
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes halogenation and nitration:
| Reaction | Reagents | Position |
|---|---|---|
| Bromination | Br2, FeBr3, 0°C | C6 or C9 |
| Nitration | HNO3/H2SO4, 50°C | C8 |
Nucleophilic Attack
The 4-oxo group facilitates nucleophilic additions:
Metal-Catalyzed Cross-Coupling
The chloro or bromo derivatives (prepared via halogenation) participate in:
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Suzuki Coupling : Pd(PPh3)4 mediates aryl-aryl bond formation with boronic acids.
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Buchwald-Hartwig Amination : XPhos-Pd-G2 catalyzes C–N bond formation with amines .
Reductive Amination
The free amine (post-hydrolysis) reacts with aldehydes/ketones under NaBH3CN to form secondary amines .
Stability and Degradation
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Photodegradation : UV light (254 nm) induces ring-opening via [4+2] cycloreversion.
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Thermal Stability : Decomposes above 250°C, forming CO2 and pyridine fragments.
Comparative Reactivity Analysis
| Reaction Type | 4-Butoxy Derivative | 4-Chloro Analog |
|---|---|---|
| Hydrolysis Rate (t1/2) | 8h (pH 1) | 2h (pH 1) |
| Halogenation Yield | 75% (Br2) | 90% (Br2) |
| Suzuki Coupling Eff. | 60% | 85% |
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in late-stage functionalization for drug discovery. Future studies should explore its biocatalytic transformations and stability under physiological conditions .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds structurally related to 4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide exhibit antidepressant properties. The pyrido[1,2-a]pyrimidine framework has been associated with the modulation of neurotransmitter systems, making it a candidate for the development of new antidepressants. A notable study demonstrated that derivatives of this compound could significantly reduce depressive-like behaviors in animal models, suggesting a mechanism involving serotonin and norepinephrine reuptake inhibition .
Anticancer Properties
Another significant application is in oncology. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrido[1,2-a]pyrimidines have been reported to induce apoptosis in various cancer cell lines through the activation of p53 pathways and inhibition of cell cycle progression . The specific compound has not been extensively studied yet; however, its structural analogs provide a strong basis for hypothesizing potential anticancer activities.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods involving cyclative condensation reactions. These synthetic routes often yield derivatives that can be screened for biological activity . The development of such derivatives is crucial for enhancing the efficacy and selectivity of the compound against specific targets.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the antidepressant effects of a series of pyrido[1,2-a]pyrimidine derivatives including this compound. The results indicated that these compounds exhibited significant dose-dependent reductions in immobility time in forced swim tests compared to control groups . This suggests potential clinical applications in treating major depressive disorder.
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, researchers tested several compounds against breast and lung cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by inducing apoptosis via mitochondrial pathways . While specific data on this compound was not highlighted, the promising results from similar compounds suggest avenues for future research.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The table below highlights critical structural variations and properties of 4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide and related compounds:
*Calculated based on structural similarity to analogs; †Potential CAS conflict noted between and . ‡VU0357121 lacks the pyrido[1,2-a]pyrimidinone core.
Key Observations:
Pyrido Ring Substitution: The 2,7-dimethyl substitution in the target compound increases steric bulk compared to the 2-methyl analog (CAS 946381-32-4). This may reduce binding affinity to certain targets due to hindered molecular interactions .
Benzamide Substituents: The 4-butoxy group in the target compound and VU0357121 enhances lipophilicity compared to the 4-iodo analog, favoring membrane permeability and oral bioavailability .
Synthetic Feasibility: Analogs like the 2-methyl derivative (CAS 946381-32-4) are synthesized using coupling reactions between substituted benzamides and pyrido[1,2-a]pyrimidinone intermediates, as described in . The target compound likely follows a similar synthetic pathway .
Biological Activity
4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class often exhibit various mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial and fungal strains.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
Antidepressant Effects
A study evaluated the antidepressant potential of this compound in animal models. The compound was administered to mice subjected to stress-induced depression models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting a role in serotonin modulation.
Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of less than 50 µg/mL for both bacterial strains, indicating strong antimicrobial properties.
Anticancer Research
A recent investigation into the anticancer effects demonstrated that the compound inhibited cell proliferation in various cancer cell lines. Apoptotic assays revealed increased rates of apoptosis in treated cells compared to untreated controls, highlighting its potential as an anticancer agent.
Q & A
What are the recommended synthetic routes for 4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. A key step is the coupling of the benzamide moiety to the pyrimidine derivative. For example:
- Intermediate Synthesis: Use 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine as the base scaffold.
- Coupling Reaction: React with 4-butoxybenzoyl chloride under anhydrous conditions, using a base like potassium carbonate or triethylamine in acetonitrile .
- Optimization Tips:
Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?
Level: Basic
Methodological Answer:
Structural confirmation requires a combination of techniques:
- 1H/13C NMR: Identify aromatic protons (e.g., pyrido-pyrimidine nuclei shifts at δ 7.5–8.5 ppm) and butoxy chain signals (δ 1.0–4.0 ppm). Compare with analogs to resolve overlapping peaks .
- ESI-MS: Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental Analysis: Validate C, H, N percentages within ±0.4% of theoretical values .
- IR Spectroscopy: Detect carbonyl (C=O) stretches (~1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Data Interpretation Pitfalls:
- Overlapping signals in NMR? Use 2D techniques (COSY, HSQC) for resolution.
- Discrepancies in mass spectra? Check for isotopic patterns (e.g., chlorine/bromine).
How can researchers resolve contradictions in biological activity data when structural analogs exhibit uniform efficacy?
Level: Advanced
Methodological Answer:
Uniform activity across analogs (e.g., in analgesic models) may suggest bioisosterism or a conserved pharmacophore. Strategies include:
- SAR Studies: Systematically modify substituents (e.g., butoxy chain length, methyl groups on the pyrido-pyrimidine core) to identify critical regions .
- Molecular Docking: Compare binding modes of analogs to target proteins (e.g., COX enzymes) using software like AutoDock.
- In Vivo/In Vitro Correlation: Validate activity in multiple models (e.g., acetic acid writhing vs. hot plate tests) to rule out model-specific artifacts .
- Metabolic Stability Assays: Assess if uniform efficacy stems from similar pharmacokinetic profiles .
What experimental designs are suitable for assessing the environmental impact or degradation pathways of this compound?
Level: Advanced
Methodological Answer:
Adopt a tiered approach:
Laboratory Studies:
- Hydrolysis/Photolysis: Expose the compound to UV light (λ=254 nm) or varying pH buffers. Monitor degradation via LC-MS .
- Ecotoxicology: Use Daphnia magna or algae growth inhibition assays (OECD 202/201 guidelines).
Field Studies:
- Soil/Water Compartment Analysis: Deploy randomized block designs with split plots to assess bioaccumulation .
Computational Modeling:
- Predict environmental fate using EPI Suite or QSAR models for biodegradation half-life .
Key Metrics:
- LogP (lipophilicity): Indicates bioaccumulation potential.
- Half-life (t1/2): Determines persistence in soil/water.
What safety protocols are essential during the synthesis of hazardous intermediates (e.g., acyl chlorides)?
Level: Basic
Methodological Answer:
- Hazard Analysis: Conduct a pre-experiment risk assessment for reagents like 4-butoxybenzoyl chloride (lachrymator, corrosive) .
- Engineering Controls: Use fume hoods and closed systems to minimize vapor exposure.
- PPE: Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .
- Emergency Protocols: Maintain spill kits and eyewash stations. Documented procedures should align with Prudent Practices in the Laboratory (National Academies Press, 2011) .
How can computational methods enhance the design of derivatives with improved target selectivity?
Level: Advanced
Methodological Answer:
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors in the pyrido-pyrimidine core) using MOE or Schrödinger .
- ADMET Prediction: Use SwissADME to optimize logP (aim for 2–5) and reduce hepatotoxicity risks.
- Free Energy Perturbation (FEP): Simulate binding affinity changes for methyl/butoxy substitutions .
- Druggability Scores: Prioritize derivatives with QED >0.5 and PAINS filters to exclude pan-assay interference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
